

Introduction: The Strategic Importance of 1-Anthraquinonesulfonic Acid

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Compound of Interest

Compound Name: 1-Anthraquinonesulfonic acid

Cat. No.: B181100

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1-Anthraquinonesulfonic acid (1-AQSA) is a pivotal organic compound that serves as a cornerstone in the synthesis of a vast array of functional molecules. Characterized by a polycyclic aromatic anthraquinone core substituted with a sulfonic acid group at the alpha (C1) position, its unique chemical architecture imparts a blend of properties that are highly sought after in industrial and research settings. The anthraquinone moiety provides a rigid, planar chromophoric system, while the sulfonic acid group confers significant polarity and water solubility, a feature that profoundly influences its reactivity and handling.^{[1][2][3]}

For researchers and professionals in drug development, 1-AQSA is not merely a dye intermediate but a versatile building block. The anthraquinone skeleton is a "privileged scaffold" found in numerous biologically active compounds, including several clinically approved anticancer drugs like epirubicin and mitoxantrone.^{[4][5][6]} Understanding the fundamental chemical properties of 1-AQSA is therefore essential for designing and synthesizing novel derivatives with tailored pharmacological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and spectroscopic characterization, offering field-proven insights for its effective utilization in the laboratory.

Physicochemical and Structural Properties

At room temperature, **1-Anthraquinonesulfonic acid** is a pale yellow to brown crystalline solid.^[1] The presence of the highly polar sulfonic acid group dominates its solubility profile, rendering it soluble in water and other polar solvents, while it remains less soluble in non-polar

organic solvents.^[1] This aqueous solubility is a critical property that distinguishes it from its parent compound, anthraquinone, and facilitates its use in aqueous reaction media.

Core Structural Features

The molecule's structure features a robust, tricyclic aromatic system (anthracene) with two ketone groups at the C9 and C10 positions, forming the quinone structure. The sulfonic acid group is attached to the C1 position, one of the four equivalent "alpha" positions (1, 4, 5, 8), which are electronically distinct from the "beta" positions (2, 3, 6, 7).

Caption: Chemical structure of **1-Anthraquinonesulfonic acid**.

Quantitative Data Summary

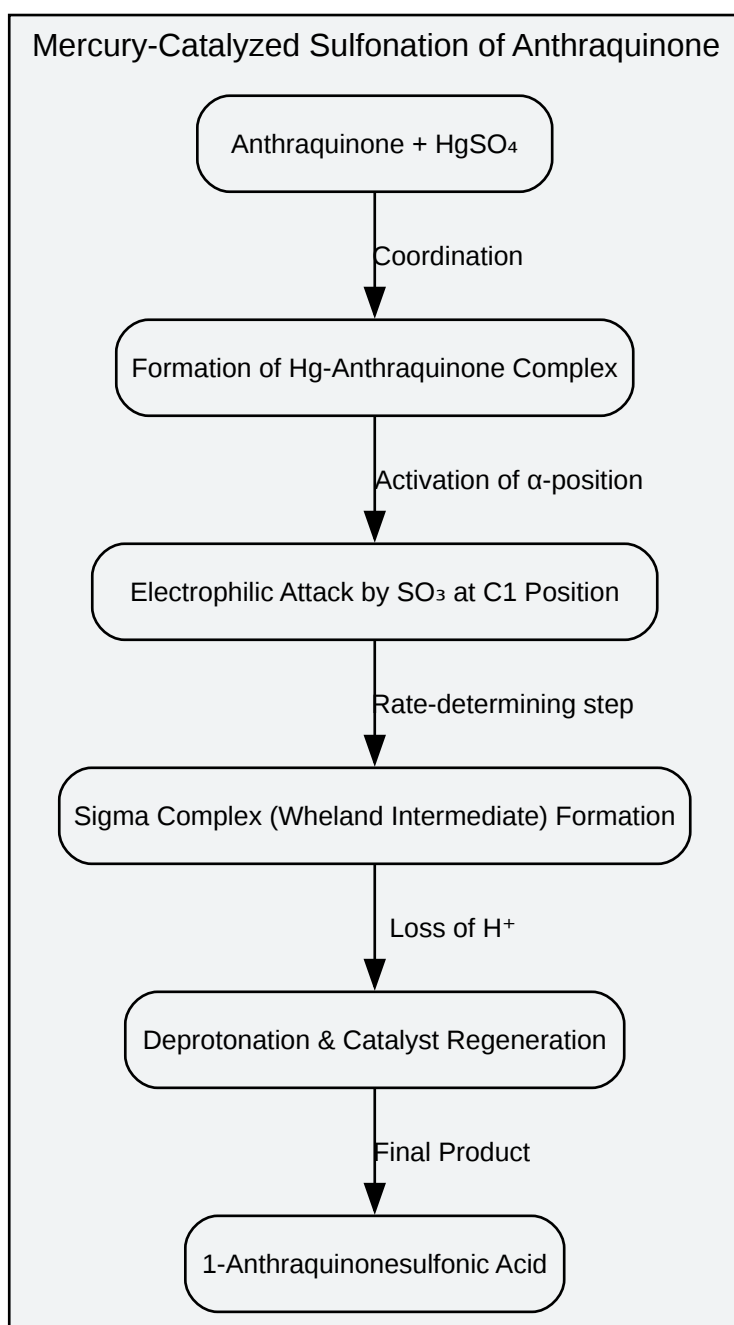
Property	Value	Source
Molecular Formula	C ₁₄ H ₈ O ₅ S	^[1]
Molecular Weight	288.27 g/mol	^[1]
Appearance	Pale yellow to brown crystalline powder	^[1]
Physical State	Solid at room temperature	^[1]
Melting Point	275 °C (548 K)	^[1]
Density	~1.50 g/cm ³	^[1]
Solubility	Soluble in water; varies in organic solvents	^[1]

Synthesis of 1-Anthraquinonesulfonic Acid: A Directed Electrophilic Substitution

The industrial synthesis of 1-AQSA is a classic example of controlled electrophilic aromatic substitution. While direct sulfonation of anthraquinone with sulfuric acid or oleum typically yields the thermodynamically more stable 2-anthraquinonesulfonic acid (beta-position), the presence of a mercury catalyst dramatically alters the reaction's regioselectivity, favoring substitution at the alpha-position.^{[7][8]}

The Role of the Mercury Catalyst

The causality behind this shift in selectivity is rooted in the formation of a complex between anthraquinone and the mercuric salt. This complex sterically hinders the beta-positions and, more importantly, electronically activates the alpha-positions, directing the incoming electrophile (SO_3) to the C1 position. The reaction is carefully controlled to prevent over-sulfonation to disulfonic acids.^[7] Modern methods have also explored other catalysts, such as palladium, to circumvent the environmental toxicity of mercury.^{[9][10]}



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Caption: Key stages in the mercury-catalyzed synthesis of 1-AQSA.

Detailed Experimental Protocol: Synthesis of Potassium 1-Anthraquinonesulfonate

This protocol is adapted from a robust and verified procedure, providing a self-validating system for laboratory-scale synthesis.^[7] The final product is isolated as its more crystalline and easily handled potassium salt.

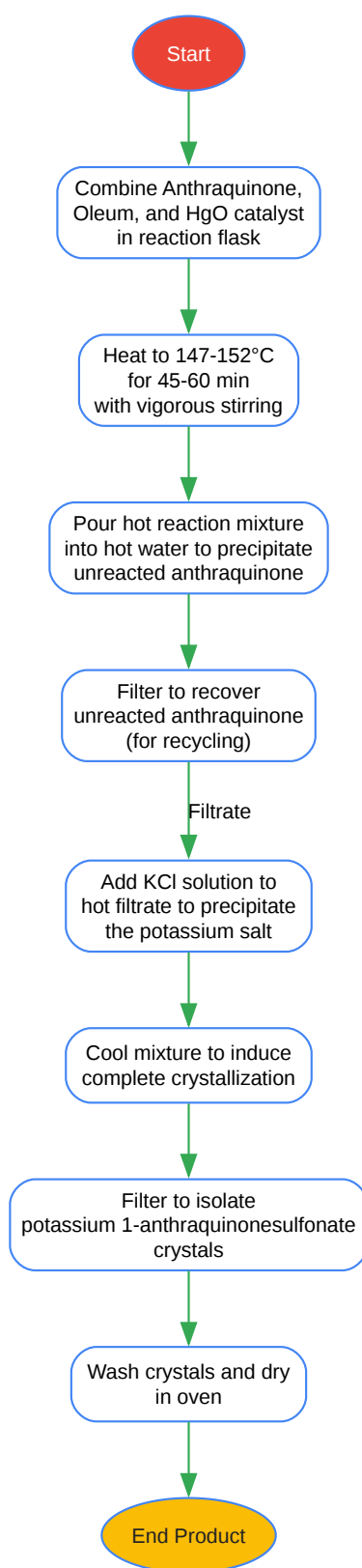
Materials & Equipment:

- 500-mL three-necked flask
- Mechanical stirrer with a powerful motor
- Thermometer
- Oil bath
- Anthraquinone (100 g, 0.48 mole)
- 19–22% Oleum (fuming sulfuric acid) (120 g)
- Yellow mercuric oxide (1 g)
- Potassium chloride (32 g)
- 2-L beaker, Büchner funnel, filter cloth

Step-by-Step Methodology:

- **Reaction Setup:** In a fume hood, equip a 500-mL three-necked flask with a mechanical stirrer and a thermometer. Half-immersed the flask in an oil bath.
- **Catalyst and Sulfonating Agent:** Charge the flask with 120 g of 19–22% oleum and 1 g of yellow mercuric oxide. Heat the mixture to 100°C with stirring.
- **Addition of Anthraquinone:** Carefully add 100 g of anthraquinone through a powder funnel.
- **Sulfonation Reaction:** Vigorously stir the mixture and heat at 147–152°C for 45–60 minutes. The temperature control is critical; higher temperatures can lead to the formation of undesired disulfonic acids.^[7]

- **Workup - Quenching and Filtration:** Remove the oil bath and cautiously pour the hot acid solution into a 2-L beaker containing 1 L of hot water while stirring. This step precipitates the unreacted anthraquinone.
- **Isolation of Unreacted Starting Material:** Boil the diluted mixture for 5 minutes. Collect the solid unreacted anthraquinone (~53-59 g) by suction filtration on a Büchner funnel fitted with a cotton filter cloth. Wash the solid with 200 mL of hot water. This recovered material can be recycled.[\[11\]](#)
- **Precipitation of the Potassium Salt:** Heat the combined filtrate and wash water to 90°C. Add a solution of 32 g of potassium chloride in 250 mL of hot water.
- **Crystallization and Isolation:** Allow the mixture to cool slowly to room temperature, then cool further in an ice bath. The potassium salt of **1-anthraquinonesulfonic acid** will crystallize as light yellow plates.
- **Final Purification:** Collect the crystals by suction filtration, wash with a cold 1% potassium chloride solution, and then with a small amount of ice water. Dry the product in an oven at 110-120°C. The yield is typically 57–60 g.



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Caption: Experimental workflow for the synthesis of Potassium 1-Anthraquinonesulfonate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 1-AQSA. The molecule's conjugated system and functional groups give rise to a distinct spectroscopic fingerprint.

- **UV-Visible Spectroscopy:** The UV-Vis spectrum of anthraquinones is characterized by multiple absorption bands. High-intensity $\pi \rightarrow \pi^*$ transitions from the aromatic system typically appear in the UV region (220–350 nm), while lower-intensity $n \rightarrow \pi^*$ transitions associated with the carbonyl groups can extend into the visible range (~400 nm).^{[12][13]} The sulfonic acid group acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone.^[14]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups. Expect strong, characteristic absorption bands for the S=O stretches of the sulfonate group (~1200 and ~1050 cm^{-1}), the C=O stretches of the quinone ketones (~1670 cm^{-1}), and C=C stretches from the aromatic rings (~1590 cm^{-1}).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is the most powerful tool for unambiguous structural elucidation.
 - ^1H NMR: The aromatic region (typically 7.5 - 8.5 ppm) will show a complex pattern of signals corresponding to the seven protons on the substituted anthraquinone core. The specific chemical shifts and coupling constants are dictated by the electron-withdrawing effects of the carbonyl and sulfonic acid groups.
 - ^{13}C NMR: The spectrum will show 14 distinct carbon signals. The two carbonyl carbons are highly deshielded and appear far downfield (>180 ppm), while the aromatic carbons resonate in the 120-150 ppm range.^[14]

Spectroscopic Data (Representative)

Technique	Expected Features
UV-Vis	λ_{max} ~250 nm, ~270 nm, ~330 nm ($\pi \rightarrow \pi$); <i>weak band</i> >400 nm ($n \rightarrow \pi$)[12][14]
IR (cm ⁻¹)	~1670 (C=O stretch), ~1590 (Aromatic C=C), ~1200 & ~1050 (S=O stretch)[14]
¹ H NMR (ppm)	7.5 - 8.5 (complex multiplets, aromatic protons) [14]
¹³ C NMR (ppm)	>180 (C=O carbons), 120 - 150 (aromatic carbons)[14]

Chemical Reactivity and Applications in Drug Development

The reactivity of 1-AQSA is twofold, involving both the sulfonic acid group and the anthraquinone nucleus.

- **Reactions of the Sulfonic Acid Group:** The -SO₃H group is a strong acid and can be easily converted to its salt form (e.g., sodium or potassium salt), which is often the isolated product due to its better handling properties.[11][15] More importantly, the sulfonic acid group is an excellent leaving group in nucleophilic aromatic substitution reactions. For example, reaction with ammonia or amines can replace the sulfonate group to introduce nitrogen-containing functionalities, a key step in the synthesis of many dyes and pharmaceutical intermediates. [16]
- **Reactions of the Anthraquinone Core:** The quinone system can be reduced to the corresponding hydroquinone.[17] The aromatic rings can undergo further substitution reactions, though the existing electron-withdrawing groups are deactivating.

For drug development professionals, 1-AQSA is a valuable starting material for accessing the 1-substituted anthraquinone scaffold. Many anthraquinone-based drugs require substitution at the C1 position, and the displacement of the sulfonate group is a more facile route than direct substitution on the parent anthraquinone. This allows for the systematic introduction of various

pharmacophores to explore structure-activity relationships (SAR) for targets such as nucleotide-binding proteins or as DNA intercalating agents.[6][18]

Safety and Handling

As with all laboratory chemicals, **1-Anthraquinonesulfonic acid** and its salts must be handled with appropriate care. It is considered a hazardous substance that can cause skin and serious eye irritation.[19][20]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. If generating dust, use a dust mask or work in a well-ventilated area.[20]
- Handling: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke in the handling area. Keep containers securely sealed when not in use.[19]
- Storage: Store in a cool, dry, well-ventilated place, locked up and away from incompatible materials such as strong oxidizing agents.[20]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Conclusion

1-Anthraquinonesulfonic acid is a compound of significant industrial and academic importance. Its synthesis via mercury-catalyzed sulfonation is a textbook case of directed regioselectivity, and its unique combination of a planar aromatic core with a water-solubilizing group makes it a highly versatile chemical intermediate. For scientists in materials science, dye chemistry, and particularly drug discovery, a thorough understanding of its chemical properties, reactivity, and handling is paramount for leveraging its potential in the creation of novel, high-value molecules.

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